molecular formula C21H28N2O3S B2890996 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1235297-13-8

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2890996
CAS No.: 1235297-13-8
M. Wt: 388.53
InChI Key: HXIOIBWAEPWMNK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a piperidine core, a privileged scaffold in drug discovery that is frequently incorporated into molecules targeting the central nervous system . The structure combines this heterocycle with a 3,4-dimethoxyphenyl acetamide group, a motif present in compounds with diverse biological activities. Piperidine derivatives are investigated across numerous therapeutic areas, including neurological conditions and oncology . For instance, similar piperidine-based compounds are known to function as acetylcholinesterase (AChE) inhibitors, a validated mechanism for addressing cognitive symptoms in neurodegenerative diseases . Other derivatives have been explored for their potential as antipsychotic agents . The specific mechanism of action and research applications for this compound require further experimental validation. It is presented as a high-purity chemical for research use only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-25-19-4-3-17(11-20(19)26-2)12-21(24)22-13-16-5-8-23(9-6-16)14-18-7-10-27-15-18/h3-4,7,10-11,15-16H,5-6,8-9,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIOIBWAEPWMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 3,4-dimethoxyphenyl moiety and a thiophen-3-ylmethyl piperidine group. This structural complexity may contribute to its biological activity.

Molecular Formula

The molecular formula for this compound is C18H24N2O2SC_{18}H_{24}N_2O_2S.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the condensation of appropriate precursors. A typical method involves the use of piperidine derivatives and acetylation reactions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with a similar structural framework have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

The proposed mechanism of action for this compound includes:

  • Inhibition of cell proliferation : The compound disrupts key signaling pathways that are essential for cancer cell growth.
  • Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies

StudyFindings
Study 1Evaluated the cytotoxicity of similar compounds on FaDu hypopharyngeal tumor cells; showed enhanced apoptosis induction compared to control .
Study 2Investigated the interaction with specific protein targets; suggested that structural modifications enhance binding affinity and selectivity towards cancerous cells .

Safety and Toxicity

While the anticancer potential is promising, it is crucial to evaluate the safety profile of this compound. Preliminary assessments indicate low cytotoxicity towards normal cells, making it an attractive candidate for further drug development .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Features Biological Target / Activity IC50 / Activity Data References
Target Compound : 2-(3,4-Dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide - 3,4-Dimethoxyphenyl
- Piperidine-thiophenemethyl substitution
Inferred: Potential CNS or anti-inflammatory targets (structural similarity to AChE inhibitors and P2X7 antagonists) Not reported
A-740003 (P2X7 antagonist) - 3,4-Dimethoxyphenyl
- Quinolinylamino-cyanoimino substituent
P2X7 receptor antagonist
Neuropathic pain reduction
Dose-dependent pain reduction in rat models
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Dual 3,4-dimethoxyphenyl groups
- Phenethyl substitution on N
Not explicitly stated (structural similarity suggests CNS or metabolic activity) Not reported
Compound 23 (AChE inhibitor) - Indolin-2-one core
- Benzylpiperidinyl substitution
Acetylcholinesterase (AChE) inhibition IC50 = 0.01 µM

Key Observations

Role of 3,4-Dimethoxyphenyl Group :

  • Present in both the target compound and A-740003 , this group is critical for receptor interactions. In A-740003, it contributes to P2X7 antagonism and neuropathic pain relief . The target compound may share similar binding mechanisms but lacks direct evidence.

Thiophene vs. Quinoline Heterocycles: A-740003 uses a quinoline moiety for P2X7 binding, whereas the target compound’s thiophene ring may offer distinct pharmacokinetic properties (e.g., lipophilicity, metabolic resistance) .

Dual Dimethoxyphenyl Derivatives :

  • The compound in features dual 3,4-dimethoxyphenyl groups but lacks the piperidine-thiophene chain. This highlights how nitrogen substituents influence target specificity—phenethyl groups may favor different receptor interactions compared to piperidine-thiophene systems .

Q & A

Q. What are the key synthetic routes for 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Functionalization of the piperidine ring with a thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
  • Step 2 : Acetamide coupling between the 3,4-dimethoxyphenylacetic acid derivative and the modified piperidine intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane .
  • Critical parameters : Temperature (often 0–25°C to minimize side reactions), solvent polarity (affects reaction kinetics), and catalyst choice (e.g., DMAP for ester activation). Purity (>95%) is confirmed via HPLC, with yields optimized by iterative TLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and piperidine moieties. For example, the thiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₈N₂O₃S) and detects impurities via isotopic patterns .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Step 1 : Molecular docking to identify key interactions with target proteins (e.g., neurotransmitter receptors or enzymes). For example, the thiophene and dimethoxyphenyl groups may engage in π-π stacking or hydrogen bonding .
  • Step 2 : Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on activity .
  • Step 3 : In vitro assays : Test analogs for target affinity (e.g., radioligand binding assays) and selectivity (e.g., kinase panel screening). Dose-response curves (IC₅₀/EC₅₀) guide lead optimization .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Model validation : Compare results from cell-based assays (e.g., HEK293 cells) versus ex vivo tissue preparations to rule out cell-specific artifacts .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to clarify discrepancies between in vitro potency and in vivo efficacy .
  • Statistical rigor : Use ANOVA with post-hoc tests to evaluate variability in replicate experiments. For example, inconsistent IC₅₀ values may arise from differences in assay incubation times .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Key metabolites (e.g., demethylated or oxidized derivatives) are identified for toxicity screening .
  • CYP enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

Q. What in vivo models are suitable for assessing the compound’s efficacy and toxicity?

  • Central nervous system (CNS) targets : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring of brain-plasma ratios .
  • Toxicity endpoints : Acute toxicity (LD₅₀) in mice, followed by histopathology of liver/kidney tissues. Chronic studies (28-day) evaluate cumulative effects .

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